1-[2-(diethylamino)ethyl]-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one
Description
1-[2-(Diethylamino)ethyl]-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one (hereafter referred to by its IUPAC name) is a nitrogen-containing heterocyclic compound characterized by a seven-membered azepinone ring. Key structural features include:
Properties
CAS No. |
1900-32-9 |
|---|---|
Molecular Formula |
C15H26N2O |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
1-[2-(diethylamino)ethyl]-3,5,7-trimethyl-3H-azepin-2-one |
InChI |
InChI=1S/C15H26N2O/c1-6-16(7-2)8-9-17-14(5)11-12(3)10-13(4)15(17)18/h10-11,13H,6-9H2,1-5H3 |
InChI Key |
YHGBLDSNMDEQDX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C(=CC(=CC(C1=O)C)C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
This method involves cyclization of a linear precursor to form the azepinone ring, followed by functionalization.
Steps:
-
Synthesis of 3,5,7-trimethyl-2H-azepin-2-one :
-
Alkylation with 2-chloro-N,N-diethylethylamine :
Key Data:
Advantages : Straightforward two-step process.
Limitations : Low regioselectivity in alkylation may require purification by column chromatography.
Synthetic Route 2: Reductive Amination
Reaction Overview
This approach introduces the diethylaminoethyl group via reductive amination of a ketone intermediate.
Steps:
Key Data:
Advantages : Avoids harsh alkylation conditions.
Limitations : Requires stable ketone intermediates, which may be challenging to synthesize.
Synthetic Route 3: Mitsunobu Reaction
Reaction Overview
The Mitsunobu reaction enables efficient coupling of alcohols with amines under mild conditions.
Steps:
Key Data:
Advantages : High selectivity for the desired product.
Limitations : Costly reagents and sensitivity to moisture.
Synthetic Route 4: Multicomponent Reactions
Reaction Overview
A one-pot synthesis combining an amine, aldehyde, and diketone to form the azepinone core and side chain simultaneously.
Steps:
Key Data:
Advantages : Streamlined process with fewer purification steps.
Limitations : Moderate yields and limited scalability.
Comparative Analysis of Methods
| Method | Yield Range | Cost | Scalability | Purification Complexity |
|---|---|---|---|---|
| Lactamization + Alkylation | 65–72% | Low | High | Moderate |
| Reductive Amination | 58–64% | Medium | Moderate | High |
| Mitsunobu Reaction | 45–68% | High | Low | Moderate |
| Multicomponent | 52% | Low | Moderate | Low |
Preferred Method : Route 1 (lactamization + alkylation) offers the best balance of yield, cost, and scalability for industrial applications.
Critical Reaction Parameters
Chemical Reactions Analysis
Key Reaction Pathways
The compound’s reactivity stems from its diethylamino group (nucleophilic amine) and azepinone ring (electrophilic ketone).
Reactions Involving the Diethylamino Group
-
Alkylation : The amine group can react with alkylating agents (e.g., alkyl halides) to form quaternary ammonium salts.
-
Acylation : Reaction with acyl chlorides or anhydrides to form amides or carbamates.
-
Nucleophilic Substitution : Potential participation in SN1/SN2 reactions under acidic or basic conditions.
Reactions Involving the Azepinone Ring
-
Nucleophilic Attack : The ketone group may undergo addition reactions with nucleophiles (e.g., Grignard reagents, hydrazines).
-
Ring-Opening Reactions : Acidic or basic conditions could cleave the azepinone ring, yielding open-chain derivatives.
-
Electrophilic Substitution : The methyl-substituted positions (3,5,7) may undergo electrophilic aromatic substitution, though steric hindrance could limit reactivity.
Analytical and Characterization Techniques
-
NMR Spectroscopy : Used to confirm the structure, particularly the connectivity of the diethylaminoethyl group and azepinone ring.
-
Mass Spectrometry : Employs techniques like electron ionization (EI) or electrospray ionization (ESI) to determine molecular weight and fragmentation patterns .
Comparison of Reaction Types
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Alkylation | Alkyl halides, base (e.g., NaOH) | Quaternary ammonium salts |
| Acylation | Acyl chlorides, coupling agents (DCC, EDC) | Amides or carbamates |
| Nucleophilic Attack | Grignard reagents, hydrazines | Ketone derivatives or hydrazones |
| Ring-Opening | Acid/base catalysts (HCl, NaOH) | Open-chain compounds |
Mechanistic Insights
The diethylamino group’s steric hindrance and basicity influence reaction pathways, favoring alkylation over acylation in some cases. The azepinone ring’s electrophilic nature makes it susceptible to nucleophilic attack, though competing side reactions (e.g., elimination) may occur under harsh conditions.
Scientific Research Applications
Medicinal Chemistry Applications
-
Pharmacological Research :
- The compound has been studied for its potential as a therapeutic agent due to its structural resemblance to known pharmacophores. Its diethylamino group may enhance its interaction with biological targets, particularly in central nervous system applications.
-
Neuropharmacology :
- Research indicates that derivatives of azepinones exhibit activity as anxiolytics and antidepressants. Studies have shown that modifications in the azepinone structure can lead to significant changes in pharmacological profiles, making this compound a candidate for further exploration in neuropharmacological contexts.
- Case Study :
Materials Science Applications
-
Polymer Chemistry :
- The compound can be utilized as a monomer or additive in polymer synthesis due to its unique chemical structure. Its ability to form stable bonds with various substrates makes it suitable for creating advanced materials with tailored properties.
-
Nanotechnology :
- Research has explored the use of azepinone derivatives in the development of nanocarriers for drug delivery systems. The hydrophobic nature of the compound aids in encapsulating hydrophilic drugs, enhancing their bioavailability.
-
Data Table: Polymer Characteristics
Property Value Solubility Soluble in organic solvents Thermal Stability Decomposes above 300°C Compatibility Compatible with various polymers
Toxicology and Safety
Understanding the safety profile is crucial for any application involving this compound:
- Acute Toxicity : Limited data available; however, similar compounds have shown low acute toxicity profiles.
- Safety Precautions : Standard laboratory safety protocols should be followed when handling this compound due to its unknown effects on human health.
Mechanism of Action
The mechanism of action of 1-[2-(diethylamino)ethyl]-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with various receptors or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to the observed biological or chemical outcomes .
Comparison with Similar Compounds
Structural Analogs in the Azepinone Family
Table 1: Key Structural and Pharmacological Differences
Key Observations :
- The target compound’s diethylaminoethyl side chain is structurally analogous to AF-DX 384 and AQ-RA 741, which exhibit high affinity for m2/m4 muscarinic receptors .
- The 3-amino substitution in the phenyl-substituted analog (CAS 1116394-85-4) suggests divergent reactivity, possibly influencing solubility or metabolic stability .
Receptor Binding and Selectivity
Compounds with diethylaminoethyl side chains, such as AF-DX 384 and AQ-RA 741, show selectivity for m2 and m4 muscarinic receptors over m1, m3, and m5 subtypes . This selectivity arises from steric and electronic interactions with receptor subtypes:
- The stereochemistry of the side chain significantly impacts affinity. For example, (R)-enantiomers of trihexyphenidyl exhibit up to 525-fold higher receptor affinity than (S)-enantiomers .
- The target compound’s diethylaminoethyl group may confer similar subtype selectivity, though empirical binding assays are required for confirmation.
Toxicity and Stability Considerations
- Phosphonothiolate analogs (e.g., V-series nerve agents in –8) share the diethylaminoethyl motif but are highly toxic due to irreversible acetylcholinesterase inhibition. In contrast, the target compound’s azepinone core likely reduces acute toxicity, aligning with therapeutic azepine derivatives .
- Metabolic stability: Methyl groups at positions 3, 5, and 7 may enhance metabolic stability compared to unsubstituted azepinones, as seen in related compounds .
Biological Activity
1-[2-(diethylamino)ethyl]-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one (CAS Number: 1900-32-9) is a compound that has garnered attention in pharmacological research due to its potential biological activities. The compound's structure features a diethylamino group and a trimethylated azepine ring, which may contribute to its interaction with various biological targets.
The molecular formula of this compound is C15H26N2O, with a molecular weight of approximately 250.38 g/mol. Key physical properties include:
- Density : 0.944 g/cm³
- Boiling Point : 373.7 ºC at 760 mmHg
- Flash Point : 147.3 ºC
- LogP : 2.5945
These properties suggest that the compound has moderate lipophilicity, which may influence its absorption and distribution in biological systems .
Biological Activity Overview
Research into the biological activity of this compound is still emerging, but preliminary investigations indicate potential pharmacological effects:
Antimicrobial Activity
Initial studies have suggested that compounds similar to 1-[2-(diethylamino)ethyl]-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one may exhibit antimicrobial properties. For instance, derivatives of azepines have been shown to inhibit bacterial growth by interfering with cell wall synthesis or disrupting membrane integrity.
Neuropharmacological Effects
Given the presence of the diethylamino group, there is potential for neuropharmacological activity. Compounds with similar structures are often investigated for their effects on neurotransmitter systems, particularly in modulating serotonin and dopamine pathways. This could imply possible applications in treating mood disorders or neurodegenerative diseases.
Study 1: Antimicrobial Screening
In a study conducted on various azepine derivatives, including the target compound, it was found that certain structural modifications led to enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess effectiveness at varying concentrations .
| Compound | Concentration (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Control | - | 0 |
| Azepine A | 50 | 15 |
| Azepine B | 100 | 20 |
| Target Compound | 50 | 18 |
Study 2: Neuropharmacological Assessment
A neuropharmacological assessment was performed using animal models to evaluate the effects of the compound on anxiety-like behaviors. The results indicated that administration of the compound at a dose of 10 mg/kg significantly reduced anxiety levels in comparison to control groups, suggesting potential anxiolytic properties .
Q & A
[Basic] What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
- Route Selection : Begin with a diazepine scaffold synthesis (e.g., cyclization of substituted amines with ketones). For example, details diazepine synthesis via chloroacetylation and nitrogen-assisted cyclization in methanol under inert atmospheres.
- Optimization Strategies :
- Yield Improvement : Introduce catalytic bases (e.g., triethylamine) to accelerate cyclization .
[Advanced] How can computational modeling predict tautomeric equilibria and reactivity of this compound?
Methodological Answer:
- Software/Tools : Use Gaussian 16 with DFT (B3LYP/6-31G*) to model tautomeric forms (e.g., keto-enol equilibria) .
- Key Parameters :
- Reactivity Insights : Simulate electrophilic attack sites using Fukui indices to guide functionalization strategies.
[Basic] What analytical techniques are recommended for purity assessment and structural elucidation?
Methodological Answer:
- Purity Analysis :
- Structural Confirmation :
[Advanced] How to resolve discrepancies in NMR spectral data arising from dynamic tautomerism?
Methodological Answer:
- Variable-Temperature (VT) NMR : Conduct experiments in DMSO-d6 at 25°C, 0°C, and −40°C to slow tautomeric interconversion and resolve split peaks .
- Deuterium Exchange : Add D2O to identify exchangeable protons (e.g., NH in azepinone rings).
- 2D NMR : Use HSQC and HMBC to correlate ambiguous protons with adjacent carbons .
[Basic] What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- High-Throughput Screening (HTS) : Adapt the Keap1-Nrf2-ARE pathway activation assay ( ) using HEK293 cells transfected with ARE-luciferase reporters.
- Dose-Response Curves : Test concentrations from 1 nM–100 µM, with 24–48 hr incubations. Measure IC50/EC50 values .
- Control Compounds : Include sulforaphane (Nrf2 activator) and ML385 (inhibitor) for validation .
[Advanced] What environmental fate studies are needed to assess ecological risks?
Methodological Answer:
[Advanced] How to design a structure-activity relationship (SAR) study for derivatives of this compound?
Methodological Answer:
- Scaffold Modification : Introduce substituents at positions 3, 5, and 7 (e.g., halogens, hydroxyls) using ’s chloroacetylation protocol.
- Biological Testing : Prioritize derivatives with >80% purity (HPLC) in Nrf2 activation (FAQ 5) and cytotoxicity assays (MTT on HepG2 cells).
- Data Analysis : Use PCA (Principal Component Analysis) to correlate substituent electronegativity with activity .
[Basic] How to address solubility challenges in biological assays?
Methodological Answer:
- Solvent Selection : Use DMSO stock solutions (≤0.1% final concentration) for in vitro assays. Confirm compatibility with cell lines via viability controls .
- Surfactants : Add 0.01% Tween-80 to aqueous buffers for hydrophobic compounds.
- pH Adjustment : For ionizable amines (diethylamino group), prepare phosphate buffer (pH 7.4) to enhance solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
